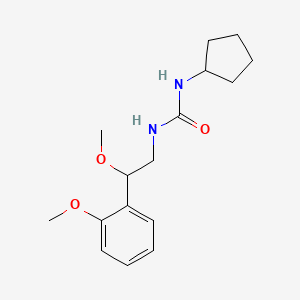

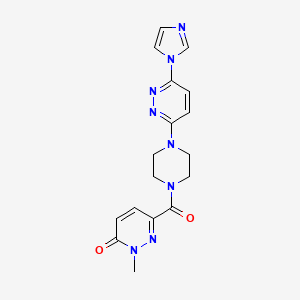

![molecular formula C27H23FN2O6 B2472974 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-49-0](/img/structure/B2472974.png)

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide” has a molecular formula of C27H23FN2O6 . It has an average mass of 490.480 Da and a monoisotopic mass of 490.154022 Da .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. These include two methoxy groups, a benzoyl group, a quinolinyl group, and a fluorophenyl group . The presence of these groups likely contributes to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The compound has a molecular formula of C27H23FN2O6 . Unfortunately, the available information does not provide specific details about its physical and chemical properties such as solubility, melting point, boiling point, etc.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research has delved into the structural aspects and properties of amide-containing isoquinoline derivatives, highlighting their interactions with different chemical agents and their potential for forming gels and crystalline solids. These structural insights are crucial for understanding the chemical behavior and potential applications of related compounds, including 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide. The study by Karmakar et al. (2007) is a key reference in this area, providing foundational knowledge on the crystal structure and fluorescence emission properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).

Radiosynthesis for Imaging Applications

A significant application area is the development of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, Wang et al. (2014) described the radiosynthesis of AZD8931, a compound with structural similarities, as a potential PET agent for imaging EGFR, HER2, and HER3 signaling in cancer research. This highlights the utility of such compounds in developing diagnostic tools and exploring their roles in disease pathology (Wang, Gao, & Zheng, 2014).

Anticancer and Anti-inflammatory Activities

Research into benzodifuranyl derivatives derived from visnaginone and khellinone, as reported by Abu‐Hashem et al. (2020), shows that structural analogs of this compound exhibit significant anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in treating inflammation and pain, indicating a broader pharmacological significance of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacokinetics and Drug Development

Investigations into the pharmacokinetics of related compounds, as exemplified by Chang et al. (2016), who studied a novel anti-hypertension agent, provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these chemicals. Understanding the pharmacokinetics is essential for drug development, as it influences dosage forms, dosing frequency, and potential drug-drug interactions (Chang et al., 2016).

Eigenschaften

IUPAC Name |

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O6/c1-34-19-10-4-16(5-11-19)26(32)21-14-30(15-25(31)29-18-8-6-17(28)7-9-18)22-13-24(36-3)23(35-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFULEQWGHVDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B2472893.png)

![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)

![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)

![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)

![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)

![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)